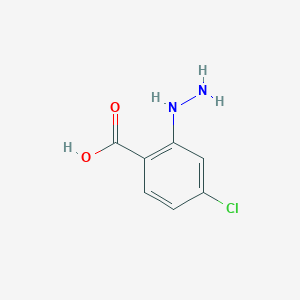

4-Chloro-2-hydrazinylbenzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-hydrazinylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-1-2-5(7(11)12)6(3-4)10-9/h1-3,10H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWPNZIFBRJDLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Route Design for 4 Chloro 2 Hydrazinylbenzoic Acid

Historical Development of Synthetic Pathways for Hydrazinylbenzoic Acids

The historical synthesis of hydrazinylbenzoic acids has predominantly relied on a classical two-step sequence involving the diazotization of an aminobenzoic acid precursor, followed by a reduction of the resulting diazonium salt. This fundamental approach has been the cornerstone for producing various isomers of hydrazinylbenzoic acid.

A common historical method for producing hydrazinylbenzoic acids starts with the corresponding aminobenzoic acid. For instance, the synthesis of 3-hydrazinobenzoic acid involves the diazotization of 3-aminobenzoic acid with sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures (0 °C). The resulting diazonium salt is then reduced, historically using agents like tin(II) chloride, to yield the final hydrazinylbenzoic acid. chemicalbook.com A similar pathway has been documented for the preparation of 4-hydrazinobenzoic acid (p-hydrazinobenzoic acid) from p-aminobenzoic acid. google.com

The synthesis of ortho-substituted hydrazinylbenzoic acids also follows this classic route. A well-established procedure for creating o-hydrazinobenzoic acid hydrochloride begins with anthranilic acid (2-aminobenzoic acid). The anthranilic acid is diazotized with sodium nitrite and hydrochloric acid at 0°C. The intermediate diazonium salt is then reduced, often using a solution of stannous chloride in hydrochloric acid, to form o-hydrazinobenzoic acid hydrochloride, which precipitates from the solution. orgsyn.org This general strategy underscores the regiochemical control dictated by the starting material; the position of the hydrazine (B178648) group on the aromatic ring is determined by the location of the amino group on the precursor.

These foundational methods, while effective, often require stoichiometric amounts of reducing metals like tin, which can present challenges in terms of product purification and waste disposal.

Optimized and Novel Synthetic Protocols

Recent advancements in synthetic chemistry have focused on optimizing existing methods and developing novel protocols to improve efficiency, selectivity, and sustainability in the synthesis of 4-Chloro-2-hydrazinylbenzoic acid and related compounds.

Regioselective Synthesis Strategies for Ortho-Hydrazination

Achieving regioselective ortho-hydrazination is critical for the synthesis of this compound. Direct C-H hydrazination at the ortho-position of a substituted benzoic acid is a significant challenge. Therefore, strategies typically rely on precursors where the ortho-position is pre-functionalized.

The most direct route to this compound involves the standard diazotization and subsequent reduction of a pre-existing ortho-amino group. The key starting material for this approach is 2-amino-4-chlorobenzoic acid. This precursor ensures that the hydrazine functionality is introduced exclusively at the C-2 position, ortho to the carboxylic acid group.

Alternative strategies explore the functionalization of the ortho C-H bond. While direct hydrazination is not common, methods for ortho-halogenation can provide a synthetic handle. For example, iridium-catalyzed ortho-monoiodination of benzoic acids has been developed, offering high regioselectivity for the position adjacent to the carboxylic acid moiety. researchgate.net This ortho-iodo intermediate could then potentially be converted to the desired hydrazine derivative through subsequent nucleophilic substitution reactions.

Furthermore, copper-catalyzed amination reactions have shown high regioselectivity for the ortho-position of chlorobenzoic acids. The Ullmann condensation, for instance, can be used to couple an amine with a halogenated benzoic acid. Studies have shown that amination occurs specifically when the halide is located ortho to the carboxylic acid group. nih.gov For example, the reaction of 2,4-dichlorobenzoic acid with an amine results in substitution only at the C-2 position. nih.gov This ortho-amino product can then be converted to the target hydrazine compound.

Influence of Reaction Conditions (e.g., Solvents, Temperature, Catalysts) on Yield and Purity

The efficiency and outcome of synthesizing this compound are highly dependent on meticulous control of reaction conditions.

The choice of reducing agent also significantly impacts the reaction. While tin(II) chloride is a traditional choice, alternative reducing agents have been explored to improve the process. A patented method for preparing 4-chlorophenylhydrazine (B93024) hydrochloride utilizes an ammonium (B1175870) sulfite (B76179) aqueous solution as the reducing agent, which is reported to solve issues of caking associated with solid sodium sulfite and leads to improved product quality and yield. google.com

For catalyst-driven reactions, such as the copper-catalyzed amination of chlorobenzoic acids, the selection of solvent and base is crucial. Research has demonstrated that solvents like n-butanol and 2-ethoxyethanol, in conjunction with a base such as potassium carbonate, provide significantly better yields compared to reactions run in water or ethylene (B1197577) glycol. nih.gov The catalyst system itself, often a combination of copper and copper(I) oxide, is optimized to facilitate the C-N bond formation efficiently. nih.gov

The table below summarizes the effect of different reaction conditions on a model copper-catalyzed amination reaction of 2-chlorobenzoic acid. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Practices (e.g., Microwave-Assisted Synthesis, Solvent-Free Methods)

In line with the principles of green chemistry, modern synthetic efforts are directed towards more sustainable practices. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and reduced reaction times with less energy consumption. rasayanjournal.co.in

The synthesis of acid hydrazides, which are structurally related to the target molecule, has been shown to benefit significantly from microwave irradiation. Conventional methods for preparing hydrazides from carboxylic acids typically involve a two-step process: esterification followed by treatment with hydrazine hydrate (B1144303). neliti.com Microwave-assisted methods, however, can accomplish this transformation in a single step, directly from the carboxylic acid and hydrazine hydrate, often under solvent-free conditions. nih.gov This approach drastically simplifies the procedure, shortens reaction times from hours to minutes, and minimizes the use of volatile organic solvents. neliti.comnih.gov

For example, the microwave-assisted synthesis of fenamic acid hydrazides from their corresponding acids was achieved in 4-12 minutes with yields of 82-96%, compared to a conventional two-step heating method that required 12-18 hours. nih.gov Similar success has been reported for the synthesis of hydrazides from drugs like Diclofenac and Mefenamic acid, with reaction times as short as 3 minutes. neliti.com These results suggest that a similar green approach could be developed for the synthesis of this compound or its derivatives, potentially by reacting a suitable precursor with hydrazine under microwave irradiation.

The table below compares conventional and microwave-assisted methods for the synthesis of various acid hydrazides. neliti.com

Synthesis of Key Precursors and Starting Materials

The availability of key precursors is paramount for the synthesis of this compound. The most strategically important starting materials are those that already contain the required chloro and carboxyl functionalities, with a group at the C-2 position that can be readily converted into a hydrazine moiety.

The primary precursors for this synthesis are 4-chloro-2-nitrobenzoic acid and 2-amino-4-chlorobenzoic acid .

Synthesis of 4-Chloro-2-nitrobenzoic acid: A common route to this precursor starts from toluene. The synthesis involves a multi-step process that carefully introduces the required functional groups in the correct positions, considering their directing effects on electrophilic aromatic substitution.

Nitration of Toluene: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid. The methyl group is an ortho, para-director, leading to a mixture of o-nitrotoluene and p-nitrotoluene. The o-nitrotoluene is separated for the next step.

Chlorination of o-Nitrotoluene: The o-nitrotoluene is then chlorinated. The nitro group is a meta-director, and the methyl group is an ortho, para-director. This directs the incoming chlorine atom to the position para to the methyl group and meta to the nitro group, yielding 4-chloro-2-nitrotoluene (B43163).

Oxidation: The final step is the oxidation of the methyl group of 4-chloro-2-nitrotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). This yields the desired product, 4-chloro-2-nitrobenzoic acid.

Synthesis of 2-Amino-4-chlorobenzoic acid: This precursor is typically synthesized via the reduction of the nitro group of 4-chloro-2-nitrobenzoic acid. A variety of reducing agents can be used for this transformation, such as tin or iron metal in acidic conditions, or catalytic hydrogenation. This provides a direct route to the amino-substituted precursor required for the final hydrazination step.

Another important starting material in the broader context of synthesizing related compounds is 4-chloroaniline . This compound can be used to prepare 4-chlorophenylhydrazine through diazotization and reduction, which serves as a crucial building block for various heterocyclic compounds. google.com

Comprehensive Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental data for 1D or 2D NMR analysis of 4-Chloro-2-hydrazinylbenzoic acid could be located in the public domain.

Detailed multi-dimensional NMR data, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra, are crucial for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within a molecule. columbia.edulibretexts.org While such data are available for related compounds like 4-hydroxybenzoic acid, they are absent for this compound in the available literature. hmdb.ca

Information regarding solid-state NMR studies to investigate potential polymorphism in this compound is not available.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

While FT-IR and Raman spectra are available for the related compounds 4-chlorobenzoic acid and 4-hydrazinobenzoic acid, providing insights into their functional groups and molecular vibrations, no such spectra have been published for this compound. chemicalbook.comchemicalbook.comchemicalbook.comnist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

No high-resolution mass spectrometry data, which would provide the exact mass and detailed fragmentation patterns for this compound, were found. The NIST WebBook provides mass spectrometry data for 4-chlorobenzoic acid hydrazide, a related but different compound. nist.gov

X-ray Crystallography for Absolute Stereochemistry and Intermolecular Interactions

X-ray crystallography data for the hydrochloride salt of 4-hydrazinobenzoic acid has been reported, revealing details about its crystal structure and intermolecular interactions. researchgate.net However, no crystallographic data for this compound is publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopic data, which would describe the electronic transitions and conjugation within the molecule, could not be found for this compound. For comparison, UV-Vis spectra for related compounds like 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid have been studied. researchgate.net

Mechanistic Studies of Chemical Reactivity and Transformations of 4 Chloro 2 Hydrazinylbenzoic Acid

Reactivity of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is the most reactive site in the molecule for many transformations due to the presence of two nucleophilic nitrogen atoms. This moiety readily participates in condensation, cyclization, and oxidation reactions.

Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes, Ketones) to Form Hydrazones and Schiff Bases

The reaction of the hydrazinyl group of 4-Chloro-2-hydrazinylbenzoic acid with aldehydes and ketones is a classic condensation reaction that leads to the formation of hydrazones, which are a class of Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) onto the electrophilic carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the stable hydrazone product.

While specific studies on the condensation reactions of this compound are not extensively documented in publicly available literature, the reactivity is well-established for analogous compounds. For instance, 4-hydrazinobenzoic acid readily undergoes condensation with various aromatic aldehydes, such as thiophene-2-carbaldehyde, thiophene-3-carbaldehyde, and 2-furaldehyde, in refluxing ethanol (B145695) to produce the corresponding hydrazone derivatives in good yields. researchgate.netresearchgate.net This suggests that this compound would behave similarly, reacting with a wide range of aldehydes and ketones to form the corresponding 4-chloro-2-(2-arylidenehydrazinyl)benzoic acid derivatives.

The general mechanism for this transformation is outlined below:

General Reaction Scheme for Hydrazone Formation:

R-CHO + H₂N-NH-Ar-COOH → R-CH=N-NH-Ar-COOH + H₂O

(Aldehyde) + (this compound) → (Hydrazone) + (Water)

| Reactant 1 (Carbonyl Compound) | Reactant 2 | Product (Hydrazone/Schiff Base) | Reaction Conditions |

| Aromatic Aldehyde | 4-Hydrazinobenzoic Acid | 4-(2-Arylidenehydrazinyl)benzoic acid | Refluxing Ethanol researchgate.net |

| Ketone | 4-Hydrazinobenzoic Acid | 4-(2-Alkylidenehydrazinyl)benzoic acid | Acid catalyst, heat |

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles (e.g., Triazoles, Indazoles, Quinoxalinones, Pyrazolones, Phthalazinones)

The hydrazinyl moiety of this compound is a key precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These reactions often proceed through an initial condensation or acylation at the hydrazinyl group, followed by an intramolecular cyclization.

Triazoles: The formation of 1,2,4-triazole (B32235) rings can be achieved by reacting 4-hydrazinobenzoic acid with diacylamines. This type of reaction, known as the Pellizzari reaction, typically occurs at high temperatures without a solvent, although solvent-based methods in the presence of an acid catalyst have also been developed. google.com For example, the reaction of an amide with 4-hydrazinobenzoic acid in the presence of an acid can yield a triazole derivative. google.com

Indazoles and Pyrazoles: 2-Hydrazinylbenzoic acid derivatives are known to react with β-dicarbonyl compounds or their equivalents to form pyrazole (B372694) rings. For example, refluxing 2-hydrazinylbenzoic acid esters with 4-oxotetrahydrothiophene-3-carbonitrile in ethanol leads to the formation of pyrazolo[1,5-a]quinazolin-5-ones. cu.edu.eg Similarly, 4-hydrazinylbenzoic acid can be cyclocondensed with 1,3-dicarbonyl compounds in the presence of dilute sulfuric acid in methanol (B129727) to prepare pyrazole derivatives. nih.gov

Quinoxalinones, Pyrazolones, and Phthalazinones: While specific examples for the synthesis of quinoxalinones, pyrazolones, and phthalazinones directly from this compound are scarce in the literature, the general reactivity of hydrazinylbenzoic acids suggests their feasibility as precursors. For instance, the reaction of hydrazine derivatives with appropriate dicarbonyl or keto-acid precursors is a standard method for the synthesis of these heterocycles.

| Starting Material | Reagent | Heterocyclic Product |

| 4-Hydrazinobenzoic acid | Diacylamine | 1,2,4-Triazole derivative google.com |

| 2-Hydrazinylbenzoic acid ester | 4-Oxotetrahydrothiophene-3-carbonitrile | Pyrazolo[1,5-a]quinazolin-5-one cu.edu.eg |

| 4-Hydrazinobenzoic acid | 1,3-Dicarbonyl compound | Pyrazole derivative nih.gov |

Oxidative Transformations of the Hydrazine Group

Nucleophilic Reactivity Towards Electrophilic Centers

The nitrogen atoms of the hydrazinyl group are nucleophilic and can react with various electrophiles. The terminal nitrogen (-NH₂) is generally more nucleophilic and is the primary site of reaction. These reactions include acylation, alkylation, and addition to polarized double bonds. For instance, the reaction of hydrazines with acyl chlorides or anhydrides leads to the formation of hydrazides, which can then be used in cyclization reactions. The nucleophilicity of the hydrazine is crucial for the initial step in both condensation and many cyclization reactions.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) on the aromatic ring provides another site for chemical modification, primarily through reactions at the carbonyl carbon and the acidic proton.

Esterification, Amidation, and Anhydride (B1165640) Formation Reactions

Esterification: The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). For example, methyl 3-hydrazinylbenzoate is synthesized by the esterification of 3-hydrazinylbenzoic acid with methanol using an acid catalyst. vulcanchem.com This indicates that this compound can be readily esterified under similar conditions. The formation of an ester can be a useful strategy to protect the carboxylic acid group while performing reactions on the hydrazinyl moiety.

Amidation: The carboxylic acid can be activated and then reacted with an amine to form an amide. This typically involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive derivative like an acyl chloride. The formation of an amide bond is a key step in the synthesis of many biologically active molecules. For example, 2-hydrazinylbenzoic acid derivatives can undergo an amide bond forming ring closure in the synthesis of pyrazolo[5,1-b]quinazoline derivatives. cu.edu.eg

Anhydride Formation: While less common, the carboxylic acid can react with an acyl halide or another carboxylic acid under dehydrating conditions to form a mixed or symmetric anhydride. These anhydrides are highly reactive acylating agents.

| Reaction Type | Reagent | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester (e.g., Methyl 4-chloro-2-hydrazinylbenzoate) vulcanchem.com |

| Amidation | Amine, Coupling Agent | Amide |

| Anhydride Formation | Acyl Halide | Mixed Anhydride |

Role in Intramolecular Cyclizations with the Hydrazinyl Group

The proximate positioning of the nucleophilic hydrazinyl group and the electrophilic carboxylic acid group on the benzene (B151609) ring makes this compound a prime candidate for intramolecular cyclization reactions. This type of reaction is a common strategy for the synthesis of heterocyclic ring systems. The process typically involves the formation of a new ring by creating a bond between the nitrogen of the hydrazinyl moiety and the carbonyl carbon of the carboxylic acid.

The reaction is generally acid- or base-catalyzed, or can be induced thermally. The initial step involves the activation of the carboxylic acid, followed by an intramolecular nucleophilic attack by one of the nitrogen atoms of the hydrazinyl group. Subsequent dehydration leads to the formation of a stable, six-membered heterocyclic ring, specifically a phthalazinone derivative.

A similar intramolecular cyclization mechanism has been observed in other hydrazone carboxylate derivatives. For instance, studies on doxorubicin (B1662922) hydrazone carboxylates revealed that under neutral conditions, they undergo rapid intramolecular cyclization involving the hydrazone and a hydroxyl group, leading to a 3,6-dihydro-1,3,4-oxadiazin-2-one derivative. nih.gov This highlights the propensity of hydrazinyl/hydrazono groups to participate in ring-forming reactions with nearby functional groups. nih.gov Likewise, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been shown to undergo intramolecular cyclization in the presence of propionic anhydride to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ru

For this compound, the expected product of such a cyclization would be a 6-chloro-4-hydroxy-2H-phthalazin-1-one . The reaction mechanism rationalizes the transformation from a linear benzoic acid derivative to a bicyclic phthalazinone system, a scaffold present in many biologically active compounds.

Reactivity of the Chloro Substituent on the Aromatic Ring

The chlorine atom on the aromatic ring of this compound is the focal point for another class of important chemical transformations. Its reactivity is significantly influenced by the electronic nature of the other substituents on the ring.

The chloro group of this compound is activated towards nucleophilic aromatic substitution (SNAr). The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (the chloro atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. researchgate.net

The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negative charge of the Meisenheimer intermediate. In this compound, the carboxylic acid group acts as an electron-withdrawing group, thereby activating the ring for nucleophilic attack, particularly at the para-position where the chloro substituent is located. While the hydrazinyl group is generally electron-donating, its effect is less pronounced in this context. The regioselectivity of SNAr reactions on substituted chloroaromatics is well-documented; for example, in 2,4-dichloroquinazoline (B46505) precursors, nucleophilic substitution occurs preferentially at the 4-position. nih.gov

A variety of nucleophiles can be employed to displace the chloro substituent, including amines, alkoxides, and thiolates, leading to a wide range of substituted 2-hydrazinylbenzoic acid derivatives. Studies on the hydrazinolysis of 2,4-dinitrobenzene derivatives show that the rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the reaction conditions and the nature of the leaving group. researchgate.net

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis. libretexts.orgyoutube.com Aryl halides, including aryl chlorides, are common substrates for these reactions. The chloro substituent on this compound makes the molecule a suitable partner for various palladium-catalyzed couplings, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.

The general catalytic cycle for these reactions involves three key steps: libretexts.orguwindsor.ca

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the aryl halide, forming a palladium(II) intermediate.

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): The second coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium complex.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst.

For example, a Suzuki-Miyaura coupling reaction could be used to form a biaryl compound by reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. Research on the cross-coupling of 4-tosyloxy-2-pyrones with various arylboronic acids demonstrates that such reactions tolerate a range of functional groups on the coupling partners. researchgate.net

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Tolylboronic acid | Pd(OAc)₂ (5) | PCy₃ (10) | K₂HPO₄·3H₂O (3.0) | MeOH | 90 | 95 | researchgate.net |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ (5) | PCy₃ (10) | K₂HPO₄·3H₂O (3.0) | MeOH | 90 | 80 | researchgate.net |

| Phenylboronic acid | Pd(OAc)₂ (5) | PCy₃ (10) | K₂HPO₄·3H₂O (3.0) | MeOH | 90 | 89 | researchgate.net |

| Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl (Pseudo)halides with Arylboronic Acids. Note: These conditions are for a model system and would require optimization for this compound. |

Synergistic Effects of Multiple Functional Groups on Reaction Pathways

Activation and Directing Effects: The electron-withdrawing carboxylic acid group activates the chloro substituent for SNAr reactions. Conversely, the electron-donating hydrazinyl group can direct electrophilic aromatic substitution, although such reactions are less common for this substrate. In cross-coupling reactions, the electronic nature of these groups can influence the rate of oxidative addition.

Ortho Effect and Intramolecular Catalysis: The ortho-relationship between the hydrazinyl and carboxylic acid groups is the key driver for the intramolecular cyclization to form phthalazinones, as discussed previously. In some reactions, one group can act as an intramolecular catalyst for a transformation involving the other. For instance, the carboxylic acid could protonate the hydrazinyl group, altering its nucleophilicity, or vice-versa. Studies on the hydrazinolysis of amides have shown that carboxylic acids can act as unexpected positive additives, accelerating the reaction. nih.govfrontiersin.org

Competing Reaction Sites: The presence of multiple reactive sites can lead to competing reactions. For example, under certain conditions, a strong base could deprotonate the carboxylic acid or the hydrazinyl group, while a nucleophile could attack the chloro-substituted carbon. The reaction outcome would depend on the specific reagents and conditions employed. The compatibility of various functional groups is a critical consideration in synthesis design. nih.govfrontiersin.org

Investigation of Reaction Kinetics and Thermodynamics

A quantitative understanding of the reactions of this compound requires the investigation of their kinetics and thermodynamics. Such studies provide insights into reaction rates, equilibria, and the feasibility of different pathways.

Reaction Kinetics: Kinetic studies would involve measuring reaction rates under various conditions (temperature, concentration, catalyst loading) to determine rate laws and activation parameters (activation energy, pre-exponential factor). For SNAr reactions, kinetic data can help elucidate the rate-determining step. researchgate.net For palladium-catalyzed reactions, kinetics can shed light on the efficiency of the catalyst and potential deactivation pathways.

Thermodynamics: Thermodynamic analysis involves determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given transformation. A negative ΔG indicates a spontaneous reaction. For intramolecular cyclization, the high stability (low enthalpy) of the resulting aromatic phthalazinone ring provides a strong thermodynamic driving force. Thermochemical data, such as enthalpies of formation and sublimation, are essential for these calculations. While specific data for this compound is not readily available, data for related structures like 4-chlorobenzoic acid can serve as a reference. nist.gov

Computational Studies: In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool. DFT calculations can be used to model reaction pathways, predict transition state structures, and calculate activation energies and reaction enthalpies. Such studies have been successfully applied to investigate the antioxidant mechanisms and reactivity of other 4-hydrazinobenzoic acid derivatives, correlating calculated descriptors with experimental observations. acs.orgnih.govresearchgate.net These methods could be applied to predict the most favorable cyclization or substitution pathways for this compound.

Applications As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Advanced Heterocyclic Scaffolds

The unique arrangement of functional groups in 4-chloro-2-hydrazinylbenzoic acid makes it an ideal precursor for the construction of various heterocyclic systems, which are core structures in many pharmaceutically active compounds and functional materials.

Indazoles are a significant class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of indazole derivatives can be achieved from hydrazinobenzoic acid precursors. For instance, o-hydrazinobenzoic acid hydrochloride can be refluxed in the presence of hydrochloric acid to yield indazolone, which can be further converted to indazole. orgsyn.org While this specific example uses a non-chlorinated analog, the fundamental reaction pathway highlights the utility of the hydrazinobenzoic acid scaffold in forming the indazole ring system. The presence of the chloro substituent on the benzene (B151609) ring of this compound would lead to the corresponding chloro-substituted indazole derivatives, offering a route to novel compounds with potentially unique properties.

The synthesis of benzotriazepine derivatives has also been explored, although detailed procedures starting specifically from this compound are less commonly reported in the provided search results. However, the general reactivity of the hydrazine (B178648) and carboxylic acid moieties suggests its potential as a precursor for these seven-membered heterocyclic rings through appropriate cyclization strategies with suitable bifunctional reagents.

Quinoxalinones are another important class of heterocyclic compounds with diverse pharmacological activities. The synthesis of quinoxalinone derivatives often involves the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. nih.gov this compound, after suitable transformation of the hydrazine and carboxylic acid groups, can serve as a precursor to the necessary o-diamine or related intermediates required for quinoxalinone synthesis.

Furthermore, the reactivity of this compound allows for its incorporation into more complex fused pyridine (B92270) and benzene ring systems. For example, it can be a starting material for the synthesis of 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid derivatives. nih.gov This pyrazole (B372694) derivative, which incorporates the benzoic acid moiety, can then undergo further reactions to build more complex fused heterocyclic systems.

Triazoles and oxadiazoles (B1248032) are five-membered heterocyclic rings containing three and two nitrogen atoms, respectively, along with an oxygen atom in the case of oxadiazoles. These rings are prevalent in many medicinal compounds. This compound can serve as a key precursor for these heterocycles.

The hydrazine moiety is central to the formation of the triazole ring. Various synthetic strategies exist, such as the reaction of hydrazides with compounds like phenyl isothiocyanate followed by cyclization. nih.govscispace.com The carboxylic acid group of this compound can be readily converted to the corresponding acid hydrazide, which can then be used in these cyclization reactions to form triazole derivatives. nepjol.info

Similarly, for the synthesis of oxadiazoles, the acid hydrazide derived from this compound is a common intermediate. uobaghdad.edu.iq This acid hydrazide can be cyclized using various reagents, such as phosphorus oxychloride or by reacting with other carboxylic acids, to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov The general synthetic route often involves the conversion of a carboxylic acid to its corresponding hydrazide, which then undergoes cyclization. ijper.org

Here is a table summarizing some research findings on the synthesis of triazole and oxadiazole derivatives:

| Derivative Class | Starting Material | Key Reagents | Resulting Scaffold |

| 1,2,4-Triazoles | Hydrazides, Formamide | Microwave irradiation | Substituted 1,2,4-triazoles organic-chemistry.org |

| 1,3,4-Oxadiazoles | Acid hydrazides, Carboxylic acids | Phosphorus oxychloride | 2,5-disubstituted 1,3,4-oxadiazoles nih.gov |

| 1,2,4-Triazole-3-thiols | Acid hydrazide, Phenyl isothiocyanate, NaOH | Ring closure | 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol nih.gov |

| 1,3,4-Oxadiazoles | 4-Amino benzoic acid, Hydrazine | Polyphosphoric acid | 2,5-di(4,4?-amino-1,3,4-oxadiazole) uobaghdad.edu.iq |

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds with significant biological activities. nih.gov The synthesis of these derivatives is often achieved through multi-component reactions. A common approach involves the reaction of a hydrazine derivative, a β-ketoester, an aldehyde, and malononitrile. nih.govscribd.com this compound can serve as the hydrazine component in these reactions, leading to the formation of pyrano[2,3-c]pyrazole derivatives bearing a chloro- and carboxy-substituted phenyl group.

The following table outlines some research findings on the synthesis of pyrano[2,3-c]pyrazole derivatives:

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Four-component | Aromatic aldehyde, Activated methylene (B1212753) reagent, Ethyl acetoacetate, Hydrazine hydrate (B1144303) | Aqueous medium, Room temperature | 6-amino-4-aryl-3-oxo-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile scribd.com |

| Four-component | Benzyl alcohols, Ethyl acetoacetate, Phenylhydrazine (B124118), Malononitrile | Sulfonated amorphous carbon and eosin (B541160) Y | Pyrano[2,3-c]pyrazole derivatives nih.gov |

| Three-component | Aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, Malononitrile | DABCO, Ethanol (B145695), Reflux | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles dundee.ac.uk |

Precursor for Advanced Organic Materials

The application of this compound as a precursor for advanced organic materials is an emerging area of research. Its rigid aromatic structure, combined with the potential for forming extended conjugated systems through its reactive functional groups, makes it an attractive building block for materials with interesting optical and electronic properties. For instance, the incorporation of the chloro and carboxylic acid functionalities can be used to tune the solid-state packing and electronic properties of the resulting materials. While specific examples directly utilizing this compound for advanced materials were not prevalent in the provided search results, its derivatives, such as the pyrazoles and oxadiazoles mentioned earlier, are known to have applications in this field.

Role in Analytical Chemistry as a Derivatizing Agent for Carbonyl Compounds

Hydrazine derivatives are well-established derivatizing agents for carbonyl compounds (aldehydes and ketones) in analytical chemistry. unesp.br The reaction between the hydrazine and the carbonyl group forms a stable hydrazone, which can be more easily detected and quantified by techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). unesp.brnih.gov

This compound, and its isomer 4-hydrazinobenzoic acid (HBA), can be used for this purpose. unesp.br The presence of the carboxylic acid group and the aromatic ring can enhance the UV absorbance of the resulting hydrazone, improving detection sensitivity. The reaction with an aldehyde forms a stable imine derivative that is suitable for analysis. unesp.br This derivatization is advantageous due to the stability of the reagent, its solubility, high selectivity, and the simplicity of the procedure. unesp.brnih.gov

The following table summarizes the application of a related compound, 4-hydrazinobenzoic acid, as a derivatizing agent:

| Analytical Technique | Analyte | Key Features of Derivatizing Agent |

| HPLC-UV | Aldehydes | Stability, high solubility, high selectivity, reduced impurities, simple preparation unesp.br |

| CE-DAD | Aldehydes | Applicability to different separation and detection techniques unesp.brnih.gov |

Information Not Available for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient data to generate a detailed article on This compound that adheres to the specific outline provided.

The requested sections and subsections require in-depth research findings on the compound's application in analytical derivatization and coordination chemistry:

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Geometry Optimization, and Energy Landscapes

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of 4-chloro-2-hydrazinylbenzoic acid. DFT studies, often using basis sets like B3LYP/6-311G(d,p), allow for the full optimization of the molecule's geometry in the gas phase or in solution, providing a detailed picture of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. acs.orgnih.govscienceopen.com

For derivatives of hydrazinobenzoic acid, these calculations have been used to explore their structural and electronic features. acs.org The optimization process identifies the most stable arrangement of atoms by locating the minimum on the potential energy surface. The resulting optimized structure is crucial for subsequent calculations of other properties. For instance, in a study of a related Schiff base, (E)-2-chloro-4-{[(2,4-dinitrophenyl)hydrazono]methyl}phenol, DFT calculations at the B3LYP/6–311G(d,p) level were used to optimize the geometry, and the theoretical values for bond lengths and angles were found to match well with experimental X-ray diffraction data. scienceopen.com

Furthermore, these computational methods can map out energy landscapes, identifying different conformers and the energy barriers between them. For example, DFT has been used to locate the transition state for isomerizations in related molecules, estimating activation barriers for processes like exo-endo isomerization. acs.org This provides insight into the molecule's flexibility and the relative stability of its different spatial arrangements.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are frequently used to predict spectroscopic data, which serves as a valuable tool for interpreting experimental spectra. By calculating properties like nuclear magnetic shielding tensors and vibrational modes, it is possible to predict ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies.

For molecules structurally related to this compound, such as 4-chlorobenzoic acid and other hydrazone derivatives, DFT calculations have successfully predicted vibrational frequencies. nih.govnih.gov The calculated harmonic vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. nih.govresearchgate.net For example, in studies of 4-chlorobenzoic acid, the calculated frequencies for C-H in-plane and out-of-plane bending vibrations, as well as the characteristic C=O stretching of the carboxylic acid group, correspond well with the observed bands in the experimental spectra. nih.govresearchgate.net Similarly, theoretical modeling of the IR spectra of hydrazone derivatives of 4-hydrazinylbenzoic acid has shown good concordance with experimental results. nih.gov

These predictive capabilities are crucial for assigning specific vibrational modes to observed spectral bands and for confirming the molecular structure.

Elucidation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry offers a window into the dynamics of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of high-energy, transient structures like transition states. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products.

Studies on analogous systems demonstrate the power of this approach. For example, computational methods have been used to investigate the dehalogenation reaction mechanism catalyzed by 4-chlorobenzoyl-CoA dehalogenase. nih.gov These studies employed ab initio calculations to determine the geometry of the transition state for the nucleophilic attack that initiates the cleavage of the carbon-halogen bond. nih.gov

Similarly, DFT calculations can be used to explore the reactivity of this compound in various chemical transformations, such as cycloadditions or condensations. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed mechanism can be constructed. This analysis helps to determine the feasibility of a reaction pathway and to understand the factors that control its rate and selectivity. acs.orgnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework within computational chemistry for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory, representing the molecule's ability to donate and accept electrons, respectively. libretexts.orgwikipedia.org

The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can be oxidized. A higher HOMO energy suggests a stronger electron-donating capability. libretexts.org Conversely, the energy of the LUMO is related to the electron affinity, and a lower LUMO energy indicates a greater propensity to accept electrons and be reduced. libretexts.org The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.govwikipedia.org A small HOMO-LUMO gap generally signifies a molecule that is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org

DFT studies on derivatives of 4-hydrazinobenzoic acid have calculated these FMO energies and their corresponding energy gaps. nih.govacs.org The distribution of electron density in these orbitals is also analyzed; for instance, in some derivatives, the HOMO is localized on the hydrazinyl and phenyl moieties, identifying these as the likely sites for electrophilic attack. acs.org

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify different aspects of reactivity. nih.govacs.org These provide a more quantitative basis for comparing the reactivity of different molecules.

| Parameter | Definition | Significance |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. A larger value indicates a "harder," less reactive molecule. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a larger value indicates a "softer," more reactive molecule. |

| Electronegativity (χ) | χ = -μ | The power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the energy stabilization when the system acquires an additional electronic charge from the environment. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules or a biological receptor). nih.govmdpi.com

For a molecule like this compound, MD simulations can be used to perform a thorough conformational analysis. By simulating the molecule's movements over nanoseconds or longer, it is possible to identify all accessible conformations and the frequency of transitions between them, generating a statistical map of the conformational landscape. nih.gov

MD is particularly powerful for studying intermolecular interactions. For example, simulations can model how this compound interacts with water molecules, revealing details about hydrogen bonding networks. nih.gov In a biological context, MD simulations can be used to study the binding of the molecule to a protein's active site. nih.govajchem-a.com Such simulations can reveal key binding conformations, identify the specific amino acid residues involved in the interaction, and calculate the stability of the resulting complex by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the course of the simulation. nih.govajchem-a.com

Future Directions and Emerging Research Avenues

Exploration of Unconventional Reactivity Patterns

While the hydrazine (B178648) and carboxylic acid groups of 4-Chloro-2-hydrazinylbenzoic acid are known to participate in a variety of classical transformations, future research is expected to uncover and harness more unconventional reactivity patterns. The interplay between the electron-withdrawing chloro and carboxyl groups and the electron-donating hydrazine moiety creates a unique electronic environment that could be exploited for novel chemical reactions.

A significant area of interest lies in the use of arylhydrazines as versatile electrophilic partners in cross-coupling reactions. nih.govresearchgate.net Traditionally viewed as nucleophiles, recent studies have demonstrated that arylhydrazines can serve as sources of aryl groups in various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govresearchgate.net This opens up the possibility of using this compound in innovative coupling strategies, potentially leading to the synthesis of complex molecules that are not easily accessible through conventional methods.

Furthermore, the generation of aryl radicals from aryl hydrazines is a promising avenue for exploring unconventional reactivity. nih.gov The controlled generation of a radical at the C-2 position of the benzoic acid ring could enable a host of new transformations, including arylation of various substrates under mild conditions. nih.gov Investigating the influence of the chloro and carboxyl substituents on the stability and reactivity of this radical intermediate will be crucial for developing selective and efficient synthetic methods.

Another area ripe for exploration is the catalyst-free arylation of heterocycles. Research has shown that arylhydrazine hydrochlorides can arylate pyridines at room temperature in the absence of a catalyst, ligand, or base. nih.gov Applying this methodology to this compound could provide a greener and more atom-economical route to novel substituted benzoic acid derivatives.

Development of Asymmetric Synthetic Routes for Chiral Derivatives

The development of asymmetric synthetic methods to produce chiral derivatives of this compound is a critical area of future research, driven by the increasing demand for enantiomerically pure compounds in various fields. The hydrazine moiety offers a key handle for introducing chirality.

One promising approach is the nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones, which has been shown to produce chiral cyclic hydrazines with high yields and excellent enantioselectivities. acs.orgnih.gov Adapting this methodology to derivatives of this compound could lead to the synthesis of a wide range of chiral heterocyclic compounds.

The use of hydrazine hydrate (B1144303) in asymmetric synthesis, particularly in reactions catalyzed by chiral organocatalysts, presents another exciting opportunity. For instance, the dissymmetric addition of hydrazine to symmetrical dienones, facilitated by a cinchona-alkaloid-derived squaramide catalyst, has been used to create optically pure fused pyrazoline derivatives. acs.org Exploring similar strategies with substrates derived from this compound could unlock novel chiral scaffolds.

Furthermore, the asymmetric [4+2] cycloaddition reaction between methyleneindolinones and a hydrazide 1,4-synthon has been developed to construct chiral hexahydropyridazin spirocyclic scaffolds. nih.gov Designing analogous synthons from this compound could pave the way for new classes of complex chiral molecules. The development of these asymmetric routes will be instrumental in accessing novel, enantiomerically pure compounds with potentially unique biological activities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes involving this compound with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. Flow chemistry enables precise control over reaction parameters, enhanced heat and mass transfer, and the safe handling of reactive intermediates. nih.govacs.org

The alkylation of substituted benzoic acids has been successfully demonstrated in continuous flow microfluidic reactors, allowing for detailed kinetic studies and optimization. acs.org Applying these techniques to this compound could lead to more efficient and scalable methods for its derivatization.

Automated multistep synthesis in continuous flow has been used for the preparation of 2-pyrazolines from aldehydes and hydrazines. rsc.org This approach could be adapted for the high-throughput synthesis of libraries of pyrazole (B372694) derivatives from this compound, facilitating drug discovery and materials science research. The on-demand generation of reactive intermediates, a key advantage of flow chemistry, is particularly relevant for reactions involving hydrazine derivatives, which can be unstable or hazardous. youtube.com

Advanced Spectroscopic Probes and In-situ Monitoring of Reactions

The use of advanced spectroscopic techniques for the in-situ monitoring of reactions involving this compound is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process control. Techniques such as Fourier-transform infrared (FTIR), near-infrared (NIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. spectroscopyonline.com

In-situ FTIR spectroscopy has been successfully used to observe the hydrazone formation reaction between ninhydrin (B49086) and phenylhydrazine (B124118) in solution. nih.gov A similar approach could be employed to study the kinetics and mechanism of reactions involving the hydrazine group of this compound. The characteristic infrared absorptions of aromatic compounds, such as the C-H stretching at approximately 3030 cm⁻¹ and peaks in the 1450 to 1600 cm⁻¹ range, can be monitored to follow reactions occurring on the benzene (B151609) ring. pressbooks.pubopenstax.org

Time-resolved kinetic NMR experiments, which combine rapid mixing with continuous flow and spectroscopic imaging, offer a powerful tool for monitoring off-equilibrium reactions in real-time. nih.gov This technique could provide detailed, site-resolved kinetic data for reactions of this compound, offering unprecedented insights into complex reaction networks. The distinct chemical shifts of aromatic protons (6.5-8.0 δ) and carbons (110-140 δ) in NMR spectroscopy provide excellent probes for monitoring transformations of the aromatic ring. pressbooks.pubopenstax.orglibretexts.orglibretexts.org

The development of chemosensors based on derivatives of this compound could also be explored, where spectroscopic changes (e.g., colorimetric or fluorescent) upon reaction with an analyte allow for its detection and quantification. rsc.org

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for the rational design of novel derivatives of this compound with specific, tailored reactivity. DFT calculations can provide valuable insights into the electronic structure, reaction mechanisms, and kinetic and thermodynamic parameters of chemical processes. purdue.edumdpi.comnih.gov

By modeling the effects of different substituents on the aromatic ring or modifications to the hydrazine and carboxylic acid moieties, researchers can predict how these changes will influence the reactivity of the molecule. For example, DFT studies can be used to understand the mechanism of cross-coupling reactions and predict the selectivity of different catalytic systems. nih.gov This knowledge can guide the experimental design of more efficient and selective synthetic routes.

Computational methods can also be employed to design derivatives with specific electronic properties for applications in materials science, such as organic electronics or nonlinear optics. By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, it is possible to tune the optoelectronic characteristics of the molecules.

Furthermore, computational screening of virtual libraries of derivatives can accelerate the discovery of compounds with desired properties, such as enhanced biological activity or improved catalytic performance. This in silico approach can help prioritize synthetic targets and reduce the time and resources required for experimental studies.

常见问题

Q. What are the recommended synthetic routes for 4-Chloro-2-hydrazinylbenzoic acid in laboratory settings?

The synthesis typically involves hydrazine substitution on a pre-functionalized benzoic acid derivative. For example, reacting 4-chloro-2-nitrobenzoic acid with hydrazine hydrate under controlled conditions to reduce the nitro group to hydrazinyl. Reaction optimization may require temperature control (e.g., reflux in ethanol) and stoichiometric adjustments to minimize side products like diazo compounds . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. Which spectroscopic and crystallographic techniques are effective for structural characterization?

- NMR spectroscopy : Confirm the hydrazinyl (-NH-NH2) proton signals (δ 3.5–5.0 ppm) and aromatic protons.

- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks using SHELXL for refinement . For example, hydrogen bonds between hydrazinyl and carboxyl groups can stabilize crystal packing .

Q. What safety protocols are essential when handling hydrazine derivatives?

Hydrazine derivatives are toxic and potentially carcinogenic. Use impervious gloves, goggles, and fume hoods to avoid inhalation or skin contact. Store in airtight containers away from oxidizers. Safety data from commercial suppliers (e.g., Sigma-Aldrich) emphasize rigorous personal protective equipment (PPE) and proper waste disposal .

Advanced Research Questions

Q. How can discrepancies between computational and experimental spectral data be resolved?

Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Cross-validate computational models (e.g., DFT) with experimental data by:

Q. What challenges occur in crystallizing this compound, and how are they addressed?

Challenges include polymorphism and solvent inclusion. Mitigation strategies:

- Screen solvents (e.g., DMSO/water mixtures) to optimize hydrogen-bonding networks.

- Use slow evaporation or cooling crystallization.

- Analyze packing motifs with ORTEP-III for Windows to visualize intermolecular interactions . Hydrazinyl-carboxyl hydrogen bonds often dominate the lattice, as seen in similar benzoic acid derivatives .

Q. How can the hydrazinyl group be exploited in medicinal chemistry applications?

The hydrazinyl moiety acts as a pharmacophore for metal chelation or hydrogen-bond donor/acceptor interactions. For example:

- Design prodrugs by conjugating hydrazine with carbonyl-containing bioactive molecules.

- Explore antimicrobial activity via structure-activity relationship (SAR) studies, analogous to hydrazine-based agrochemicals .

- Use molecular docking to assess binding affinity with target enzymes (e.g., bacterial dihydrofolate reductase).

Q. What strategies improve synthetic yield in multi-step routes?

- Step optimization : Reduce nitro intermediates to hydrazinyl groups using Pd/C or Fe/HCl instead of traditional Sn/HCl to minimize side reactions .

- Catalysis : Employ transition-metal catalysts (e.g., CuI) for regioselective substitution.

- Purification : Use preparative HPLC or centrifugal partition chromatography for high-purity isolation.

Methodological Notes

- Data Contradiction Analysis : Always cross-reference spectral data (NMR, IR) with crystallographic results to resolve ambiguities .

- Software Tools : SHELXL (crystallography) , ORTEP-III (molecular visualization) , and PubChem (computational data) are critical for structural validation.

- Experimental Design : Prioritize reaction condition screening (solvent, temperature) and use high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。